3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride
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Overview
Description
3-methyl-1,3,7-triazaspiro[45]decane-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H13N3O2 It is known for its unique spirocyclic structure, which includes a triaza ring fused to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by methylation and subsequent cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Scientific Research Applications
3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent targeting specific receptors.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as delta opioid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction triggers a cascade of intracellular signaling pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares a similar spirocyclic structure but differs in the position of the methyl group.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
Uniqueness
3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific methylation pattern and spirocyclic structure, which confer distinct pharmacological properties and make it a valuable compound for targeted research applications .
Properties
CAS No. |
78233-17-7 |
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Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-methyl-1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-6(12)8(10-7(11)13)3-2-4-9-5-8;/h9H,2-5H2,1H3,(H,10,13);1H |
InChI Key |
FRSVIGFOVVTZJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCCNC2)NC1=O.Cl |
Purity |
95 |
Origin of Product |
United States |
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